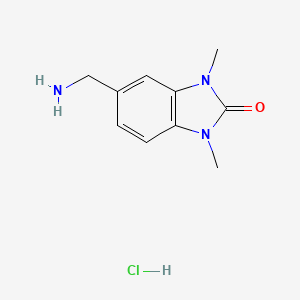

5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Beschreibung

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a benzimidazole derivative characterized by a fused bicyclic structure with methyl groups at the 1- and 3-positions and an aminomethyl substituent at position 4. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications . Key properties include:

- Molecular Formula: C₁₀H₁₄ClN₃O

- Molecular Weight: 227.70 g/mol

- CAS Number: 943845-91-8

- Storage: Stable at room temperature .

The benzimidazole core is a privileged scaffold in medicinal chemistry, often associated with CNS activity, enzyme inhibition, and antimicrobial properties .

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVVQRRQNJMHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N(C1=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of 1,3-dimethyl-2-aminobenzimidazole with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 1,3-dimethyl-2-aminobenzimidazole, formaldehyde, hydrogen chloride.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

Procedure: Formaldehyde is added dropwise to a solution of 1,3-dimethyl-2-aminobenzimidazole in water, followed by the addition of hydrogen chloride. The mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has been investigated for its potential as a pharmaceutical agent. It exhibits properties that may be beneficial in the treatment of various medical conditions:

- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, providing a basis for further investigation into its use as an anticancer drug.

Biochemical Research

In biochemical research, this compound is utilized for its ability to interact with biological molecules:

- Protein Binding Studies: The compound's structure allows it to bind to specific proteins, which can be studied to understand protein function and interactions in cellular processes.

- Enzyme Inhibition: It has been evaluated as a potential inhibitor of certain enzymes, which could be relevant in drug design targeting metabolic pathways.

Molecular Biology Applications

This compound is also used in molecular biology:

- Cell Culture Studies: Researchers use this compound in cell culture experiments to assess its effects on cell viability and growth.

- Gene Expression Analysis: Its role in modulating gene expression is being explored, which could lead to insights into gene regulation mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound could reduce the viability of certain cancer cell lines by inducing apoptosis. These findings warrant further investigation into its mechanism of action and therapeutic potential in oncology.

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological profile of benzimidazol-2-one derivatives is highly dependent on substituent patterns. Below is a comparative table of structurally related compounds:

Target Compound vs. 5-Amino-1,3-diethyl Analog

- The diethyl substituents in the analog increase molecular weight and lipophilicity, which may reduce water solubility compared to the methyl groups in the target compound. This could limit its utility in formulations requiring high bioavailability .

Target Compound vs. 5-Amino-6-(dimethylamino) Dihydrochloride Hydrate

- The dihydrochloride hydrate form further improves solubility but may complicate synthesis and purification .

Target Compound vs. 1,3-Dihydro Variant

- The 1,3-dihydro designation indicates partial saturation of the benzimidazole ring, which could reduce aromaticity and alter electronic properties. This structural difference may impact binding affinity to targets like serotonin receptors .

Biologische Aktivität

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS: 886508-53-8) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

- Molecular Formula : C₁₀H₁₃N₃O·HCl

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a benzimidazole core, which is known for various biological activities.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Key Findings :

- Cytotoxicity against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon cancer cells (HCT116). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency.

- Mechanism of Action : The compound has been reported to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. This suggests that it may trigger programmed cell death in malignant cells while sparing normal cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G1/S phase, which is critical for inhibiting cancer cell proliferation.

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a therapeutic agent for infectious diseases.

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation in cellular models.

Case Studies and Research Findings

Several research articles have highlighted the biological significance of this compound:

- A study published in ResearchGate demonstrated that derivatives of benzimidazole compounds exhibit enhanced cytotoxic activity against breast and colon cancer cells compared to their metal complexes .

- Another investigation focused on the synthesis of new compounds based on the benzimidazole nucleus showed that these compounds could be effective against various cancer types, reinforcing the therapeutic potential of benzimidazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, and how do solvent choices impact yield?

Methodological Answer: A two-step alkylation approach under anhydrous conditions is commonly employed. For example, potassium carbonate and tetra--butylammonium bromide in DMF facilitate efficient -alkylation of the benzimidazolone core with benzyl chloride derivatives (as in ). Solvent-free methods using Friedel-Crafts acylation or hydrazine-mediated cyclization () are viable alternatives, though yields may vary due to steric hindrance or competing side reactions. Polar aprotic solvents like DMF enhance nucleophilicity but require post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- H/C NMR : Confirm substituent positions (e.g., dimethyl groups at N1/N3) and aromatic proton environments.

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 177.20 for the free base) and isotopic patterns consistent with chlorine in the hydrochloride salt.

- IR : Identify characteristic stretches (e.g., C=O at ~1700 cm, NH bending at ~1600 cm) .

Q. What in vitro assays are standard for evaluating its biological activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains ().

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) with IC values normalized to reference drugs like camptothecin ().

- Enzyme inhibition : Fluorescence-based assays for viral targets (e.g., hepatitis B polymerase) using fluorogenic substrates .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies in photophysical or binding data?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level predicts excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives, explaining fluorescence quenching or Stokes shifts ( ). For binding studies, docking into homology models (e.g., 5-HT receptor) identifies key interactions (e.g., π-π stacking with Phe285), reconciling divergent IC values across assays .

Q. What QSAR strategies improve predictive modeling of biological activity?

Methodological Answer:

- Dataset curation : Collect 130+ analogs with consistent assay protocols (e.g., MTT for cytotoxicity) ().

- Descriptor selection : Use 2D-QSAR parameters like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts.

- Validation : Apply leave-one-out cross-validation (LOO-CV) to avoid overfitting; prioritize models with and .

Q. How do molecular dynamics (MD) simulations elucidate binding mechanisms to targets like 5-HT6_66 receptors?

Methodological Answer:

- System setup : Embed the ligand-receptor complex in a POPC lipid bilayer solvated with TIP3P water.

- Trajectory analysis : Calculate root-mean-square fluctuations (RMSF) to identify flexible receptor regions (e.g., extracellular loops) affecting ligand residence time.

- Free energy perturbation (FEP) : Quantify contributions of specific residues (e.g., Trp281) to binding affinity .

Q. What strategies mitigate data inconsistencies in biological replicates?

Methodological Answer:

- Standardization : Use identical cell passage numbers, serum batches, and incubation times.

- Statistical rigor : Apply Grubbs’ test to exclude outliers; report mean ± SEM with .

- Meta-analysis : Compare IC ranges across studies (e.g., 0.5–10 µM for antiviral activity) to identify assay-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.